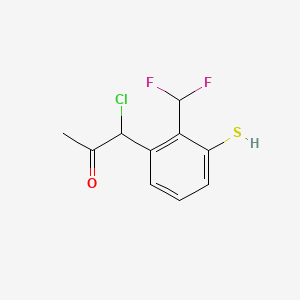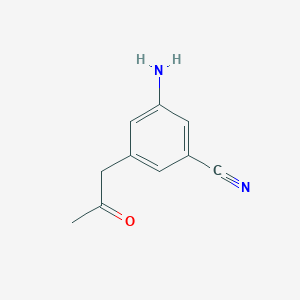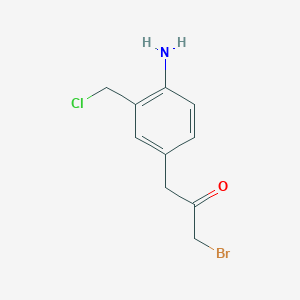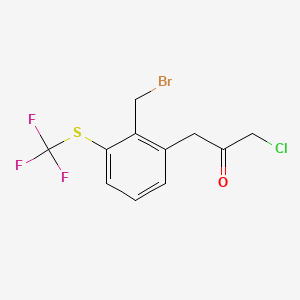
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent introduction of the propanone moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.
化学反応の分析
Types of Reactions
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.
科学的研究の応用
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Bromomethylphenyl)-2-chloropropan-1-one: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.
1-(4-(Difluoromethyl)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, which may influence its chemical properties and applications.
1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its chemical behavior and biological effects.
Uniqueness
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, difluoromethyl, and chloropropanone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10BrClF2O |
|---|---|
分子量 |
311.55 g/mol |
IUPAC名 |
1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(13)10(16)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,6,11H,5H2,1H3 |
InChIキー |
DFZMPQPDIPGIIL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=C(C=C1)CBr)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-cyano-4-[(3,5-di-tert-butyl-1-methylcyclohexyl)oxy]-4-oxobutanoic acid](/img/structure/B14065747.png)
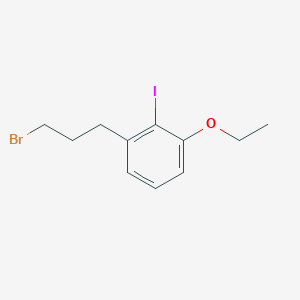


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14065778.png)
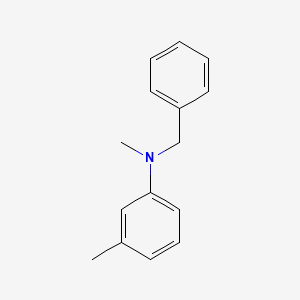
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)
